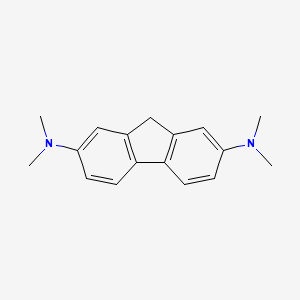

9H-Fluorene-2,7-diamine,N,N,N',N'-tetramethyl-

説明

“9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl-” is a chemical compound with the molecular formula C13H12N2 . It is used as a substitute for the carcinogenic benzidine in the chromogenic assay of peroxidases . This compound is also a popular phosphorescent host material for OLED devices .

Synthesis Analysis

The synthesis of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- involves nitrating fluorene and reducing the 2,7-dinitrofluorene formed with tin and hydrochloric acid . Another synthesis method involves the use of hydrogen chloride and sodium nitrite in water at 0℃ for 1 hour, followed by the addition of sodium azide in water at 0℃ for 4 hours .Molecular Structure Analysis

The molecular structure of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- is represented by the InChI string: InChI=1S/C13H12N2/c14-10-1-3-12-8 (6-10)5-9-7-11 (15)2-4-13 (9)12/h1-4,6-7H,5,14-15H2 . The molecular weight of this compound is 196.25 .Physical And Chemical Properties Analysis

The physical and chemical properties of 9H-Fluorene-2,7-diamine,N,N,N’,N’-tetramethyl- include a molecular weight of 196.25 and a percent composition of C 79.56%, H 6.16%, N 14.27% . It is slightly soluble in cold water, more soluble in hot water, and readily soluble in alcohol .科学的研究の応用

Chromogenic Assay of Peroxidases

This compound is used as a substitute for the carcinogenic benzidine in the chromogenic assay of peroxidases . This application is significant as it provides a safer alternative for researchers conducting these assays.

Hepatitis C Virus Inhibitors

Research has shown that novel symmetric Fluorene-2,7-diamine derivatives can act as potent Hepatitis C Virus inhibitors . This is particularly important given the global impact of Hepatitis C.

Optical Limiting

Fluorene-2,7-diamine derivatives have been studied for their potential in optical limiting . This application is crucial in protecting optical sensors from damage caused by high intensity light.

Two-Photon Microscopy

These compounds have also been explored for their use in two-photon microscopy . This advanced imaging technique allows for the visualization of tissue and cells in three dimensions.

Upconverted Lasing

Upconverted lasing is another field where Fluorene-2,7-diamine derivatives have found application . This technology has potential uses in data storage and telecommunications.

Three-Dimensional Microfabrication

The use of Fluorene-2,7-diamine derivatives in three-dimensional microfabrication represents another exciting application . This could revolutionize the manufacturing of small, complex structures.

Optical Data Storage

Fluorene-2,7-diamine derivatives have been studied for their potential in optical data storage . This could lead to advancements in data storage technology, increasing capacity and efficiency.

Separation Science

In separation science, 9H-Fluorene-2,7-diamine has been used in High Performance Liquid Chromatography (HPLC) columns for the separation of certain compounds . This application is crucial in analytical chemistry and biochemistry.

特性

IUPAC Name |

2-N,2-N,7-N,7-N-tetramethyl-9H-fluorene-2,7-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-18(2)14-5-7-16-12(10-14)9-13-11-15(19(3)4)6-8-17(13)16/h5-8,10-11H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWSLSWOCDRPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Bis(dimethylamino)fluorene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)

![8-(Benzyloxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B3097897.png)

![3-[2-Amino-3-(2-ethoxycarbonyl-ethoxy)-2-(2-ethoxycarbonyl-ethoxymethyl)-propoxy]-propionic acid ethyl ester](/img/structure/B3097901.png)

![Ethyl 3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B3097942.png)

![Spiro[3.3]heptane-2,6-diol](/img/structure/B3097964.png)